molecular formula C10H14N5Na2O8P B154815 2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate CAS No. 146877-98-7

2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate

Cat. No.: B154815
CAS No.: 146877-98-7
M. Wt: 409.2 g/mol
InChI Key: HQSJCEYJAGVPJG-BIHLCPNHSA-L
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Description

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a purine nucleoside monophosphate where the guanine base is attached to a deoxyribose sugar, which is further linked to a phosphate group. This compound is essential in DNA synthesis and repair mechanisms, making it a significant molecule in molecular biology and biochemistry .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate (also known as 5’-Deoxyguanylic acid; dGMP) is guanylate kinases . Guanylate kinases are key enzymes involved in the salvage pathway of purine metabolism, which is crucial for DNA and RNA synthesis.

Mode of Action

dGMP acts as a substrate for guanylate kinases . It is used by these enzymes to generate dGDP (deoxyguanosine diphosphate) , which is then further phosphorylated to dGTP (deoxyguanosine triphosphate) . These are nucleotide precursors used in DNA synthesis.

Biochemical Pathways

The compound is involved in the purine salvage pathway , specifically in the step where guanylate kinases convert dGMP to dGDP . This is a critical step in the synthesis of DNA, as dGTP is incorporated into the growing DNA strand during replication.

Result of Action

The result of dGMP’s action is the production of dGTP, a necessary component for DNA synthesis . This contributes to the replication and repair of DNA, which are essential processes for cell survival and proliferation.

Biochemical Analysis

Biochemical Properties

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate plays a crucial role in biochemical reactions. It serves as a substrate for guanylate kinase to form deoxyguanosine diphosphate (dGDP), which upon phosphorylation to deoxyguanosine triphosphate (dGTP) supports DNA biosynthesis . The compound interacts with enzymes such as guanylate kinase and other biomolecules in these processes .

Cellular Effects

The effects of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate on cells and cellular processes are profound. As a nucleotide precursor, it influences cell function by contributing to DNA synthesis. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation, particularly guanylate kinase, leading to changes in gene expression and DNA synthesis .

Metabolic Pathways

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is involved in the metabolic pathway of DNA synthesis, interacting with enzymes such as guanylate kinase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, selective phosphorylation, and subsequent deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate has numerous applications in scientific research:

    Chemistry: Used as a substrate in enzymatic reactions to study the kinetics and mechanisms of nucleotide metabolism.

    Biology: Plays a role in DNA synthesis and repair studies, serving as a building block for DNA polymerases.

    Medicine: Investigated for its potential in antiviral therapies and as a biomarker for oxidative stress in various diseases.

    Industry: Utilized in the production of synthetic DNA and RNA for research and therapeutic purposes

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine-5’-monophosphate
  • 2’-Deoxycytidine-5’-monophosphate
  • 2’-Deoxyuridine-5’-monophosphate
  • Guanosine-5’-monophosphate

Uniqueness

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is unique due to its specific role in DNA synthesis and repair. Unlike its ribonucleotide counterpart, it lacks a hydroxyl group at the 2’ position of the ribose sugar, making it more stable and less prone to hydrolysis. This stability is crucial for its function in DNA, where it contributes to the overall integrity and fidelity of the genetic material .

Properties

IUPAC Name

disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSJCEYJAGVPJG-BIHLCPNHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33430-61-4
Record name 2'-deoxyguanosine 5'-(disodium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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